

The Impact of Molecular Architecture: A Comparative Guide to Branched-Chain Adipate Esters

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Compound of Interest

Compound Name: *Bis(2-hexyldecyl) adipate*

Cat. No.: *B15466299*

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For researchers, scientists, and drug development professionals, the selection of appropriate excipients and formulation components is paramount. Adipate esters, a class of diesters derived from adipic acid, are widely utilized as plasticizers, lubricants, and solvents. Their performance is intrinsically linked to their molecular structure, particularly the branching of the alcohol chains. This guide provides an objective comparison of the structure-property relationships of linear versus branched-chain adipate esters, supported by experimental data, to inform selection in relevant applications.

This guide will delve into the critical performance characteristics of adipate esters, including viscosity, low-temperature performance, and biodegradability, directly correlating them to the isomeric structure of their alcohol moieties. By understanding these relationships, researchers can better predict the behavior of these esters and select the optimal compound for their specific needs.

Quantitative Comparison of Adipate Ester Properties

The branching of the alkyl chains in adipate esters has a profound effect on their physical properties. Increased branching disrupts the regular packing of the molecules, which in turn influences their viscosity and solidification at low temperatures. The following tables summarize the key quantitative data for representative linear and branched-chain adipate esters.

Table 1: Comparison of C4 Adipate Esters: Di-n-butyl Adipate (Linear) vs. Diisobutyl Adipate (Branched)

Property	Di-n-butyl Adipate (DBA)	Diisobutyl Adipate (DIBA)	Test Method
Molecular Formula	C14H26O4	C14H26O4	-
Molecular Weight	258.36 g/mol	258.36 g/mol	-
Appearance	Colorless liquid	Colorless liquid	Visual
Density @ 20°C	~0.96 g/mL	~0.953 g/mL	ASTM D1298
Viscosity @ 20°C	~5.7 cSt	Not readily available	ASTM D445
Pour Point	-32.4 °C[1]	-20 °C[2]	ASTM D97
Boiling Point	~305 °C[3]	~278-280 °C[2]	ASTM D1120
Biodegradability	Readily biodegradable	Expected to be biodegradable	OECD 301B

Table 2: Comparison of C8 Adipate Esters: Di-n-octyl Adipate (Linear) vs. Di(2-ethylhexyl) Adipate (Branched)

Property	Di-n-octyl Adipate (DOA)	Di(2-ethylhexyl) Adipate (DEHA)	Test Method
Molecular Formula	C22H42O4	C22H42O4	-
Molecular Weight	370.57 g/mol	370.57 g/mol	-
Appearance	Colorless to yellowish liquid	Colorless, oily liquid	Visual
Density @ 20°C	~0.98 g/mL[4]	~0.925 g/mL[5]	ASTM D1298
Kinematic Viscosity @ 20°C	14.8 mm²/s[6]	~13.7 mPa.s (Dynamic)[6][7]	ASTM D445
Pour Point / Freezing Point	-7.48 °C (Melting Point)[4]	-67.8 °C (Melting Point)[5][8]	ASTM D97
Boiling Point	Not readily available	~417 °C[5][8]	ASTM D1120
Biodegradability	Expected to be biodegradable	Readily biodegradable[9]	OECD 301B

Table 3: Comparison with Alternative Plasticizers and Lubricants

Ester Type	Example	Key Advantages	Key Disadvantages
Adipates (Branched)	Di(2-ethylhexyl) adipate (DEHA)	Excellent low-temperature flexibility, good biodegradability, low toxicity. [6] [9]	Higher volatility than some alternatives.
Phthalates	Di(2-ethylhexyl) phthalate (DEHP)	Good all-around performance, low cost.	Significant health and environmental concerns, leading to regulatory restrictions.
Sebacates	Dibutyl sebacate (DBS)	Excellent low-temperature properties, good lubricity.	Higher cost than adipates.
Azelates	Di(2-ethylhexyl) azelate (DOZ)	Very good low-temperature performance and lubricity.	Higher cost than adipates.

Experimental Protocols

The data presented in this guide are based on standardized test methods to ensure comparability and reproducibility. The following are detailed methodologies for the key experiments cited.

Viscosity Measurement (ASTM D445)

Objective: To determine the kinematic viscosity of liquid esters, which is a measure of their resistance to flow under gravity.

Methodology:

- A calibrated glass capillary viscometer is selected based on the expected viscosity of the sample.

- The sample is introduced into the viscometer and allowed to reach thermal equilibrium in a constant temperature bath.
- The time taken for a fixed volume of the liquid to flow under gravity through the capillary is measured.
- The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.
- Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.

Pour Point Determination (ASTM D97)

Objective: To determine the lowest temperature at which an oil or ester will continue to flow.

Methodology:

- The sample is heated and then cooled at a specified rate in a test jar.[\[10\]](#)
- At intervals of 3°C, the jar is removed from the cooling bath and tilted to observe for any movement of the specimen.[\[10\]](#)
- The lowest temperature at which movement is observed is recorded.[\[10\]](#)
- The pour point is reported as 3°C above this recorded temperature.[\[10\]](#)

Ready Biodegradability Test (OECD 301B: CO2 Evolution Test)

Objective: To assess the ready biodegradability of the adipate esters by measuring the amount of carbon dioxide produced.

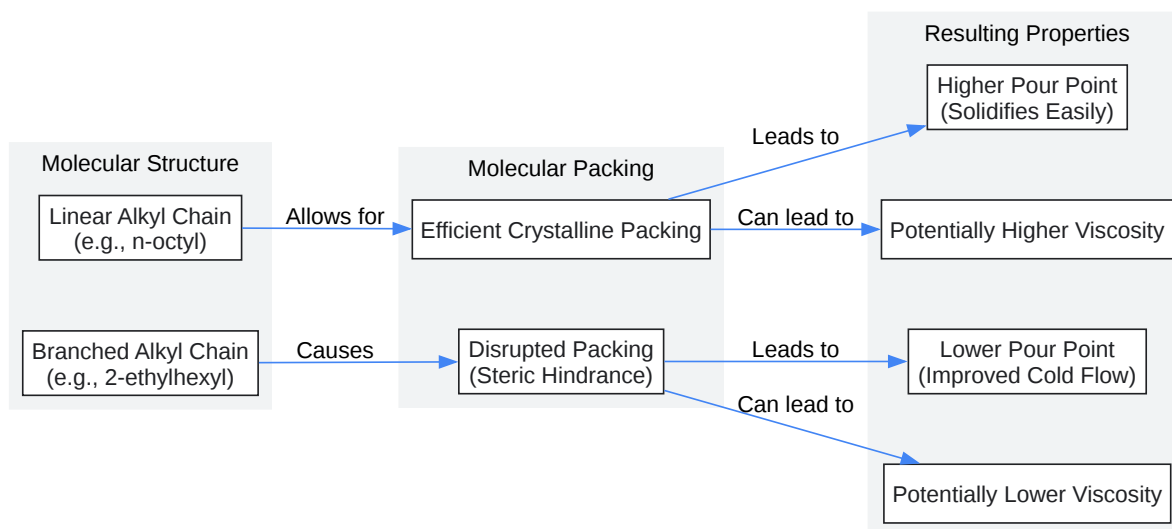
Methodology:

- A defined concentration of the test substance is inoculated with a mixed population of microorganisms (e.g., from activated sludge) in a mineral salt medium.[\[3\]](#)[\[11\]](#)

- The mixture is incubated in sealed vessels under aerobic conditions for 28 days.[3][11]
- The evolved carbon dioxide is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and measured by titration or with an inorganic carbon analyzer.[3]
- The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum amount of CO₂ that could be produced from the complete oxidation of the test substance.[3]
- A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[12]

Visualization of Structure-Property Correlation

The fundamental relationship between the molecular structure of adipate esters and their resulting physical properties can be visualized as a logical workflow.



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Caption: Structure-property relationship in adipate esters.

Conclusion

The choice between linear and branched-chain adipate esters is a critical decision in formulation development, with significant implications for product performance. As demonstrated by the presented data, branched-chain adipate esters, such as di(2-ethylhexyl) adipate, offer superior low-temperature flexibility, as evidenced by their significantly lower pour points, a direct consequence of their molecular structure which hinders efficient packing. While both linear and branched-chain adipates can exhibit good biodegradability, the specific performance will depend on the application. For applications requiring robust performance in cold environments, branched-chain adipate esters are the superior choice. This guide provides the foundational data and experimental context to empower researchers to make informed decisions in the selection of these versatile compounds.

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